![molecular formula C27H29N3O3 B4936034 2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B4936034.png)
2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a quinazolinone core, which is known for its diverse biological activities
Preparation Methods
The synthesis of 2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, including the formation of the quinazolinone core and the introduction of various substituents. One common synthetic route involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core, followed by the introduction of the methoxy, morpholinylmethyl, and methylphenyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The quinazolinone core can be reduced to form a dihydroquinazolinone, which may have different chemical properties.
Substitution: The morpholinylmethyl group can be substituted with other functional groups, potentially modifying the compound’s biological activity. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: As a probe to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine: As a potential lead compound for the development of new drugs with anti-inflammatory, anticancer, or antimicrobial activities.
Industry: As an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and the compound’s interactions with other molecules.
Comparison with Similar Compounds
2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one can be compared with other similar compounds, such as:
2-(3-methylphenyl)-2-morpholin-4-ylethanamine: This compound features a morpholinyl group and a methylphenyl group, similar to the target compound, but lacks the quinazolinone core.
3-Methoxy-4-(morpholin-4-yl)aniline: This compound contains a methoxy group and a morpholinyl group, but differs in its overall structure and lacks the quinazolinone core. The uniqueness of this compound lies in its combination of functional groups and the presence of the quinazolinone core, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-19-7-10-22(11-8-19)30-26(28-24-6-4-3-5-23(24)27(30)31)20-9-12-25(32-2)21(17-20)18-29-13-15-33-16-14-29/h3-12,17,26,28H,13-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZYSHDXFNABAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OC)CN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4935952.png)
![1,1'-methylenebis{4-[(4-nitrophenyl)sulfonyl]benzene}](/img/structure/B4935966.png)
![1-[3-(2,5-dichlorophenoxy)propyl]piperidine](/img/structure/B4935976.png)
amino]benzamide](/img/structure/B4935983.png)
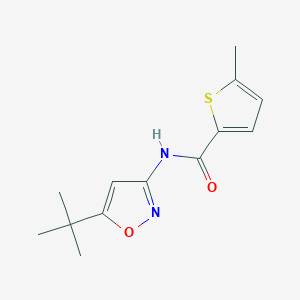
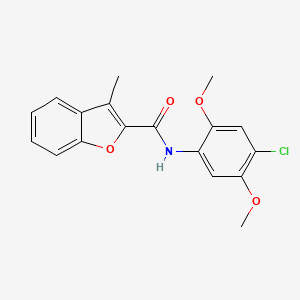
![3-(3-nitrophenyl)-2-[(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one](/img/structure/B4936008.png)
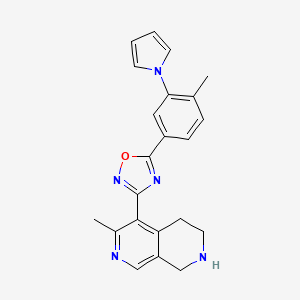
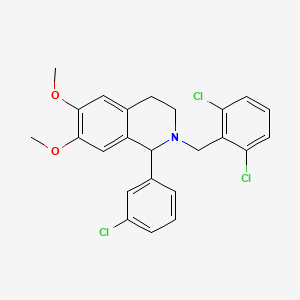
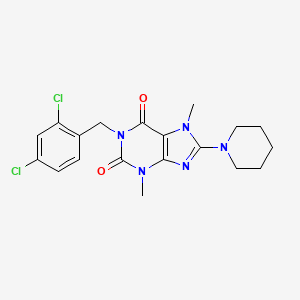
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4936039.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B4936040.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B4936051.png)
![4-ethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one](/img/structure/B4936054.png)
